![molecular formula C18H16N4O2 B2393868 1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone CAS No. 1171996-83-0](/img/structure/B2393868.png)
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone, also known as MPO, is a chemical compound that has garnered significant attention in scientific research. MPO belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds with a 1,2,4-oxadiazole moiety have been identified as potential anticancer agents. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against breast and colorectal cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These compounds target specific proteins such as TIP47, a binding protein of the IGF II receptor, highlighting their potential for targeted cancer therapy (Zhang et al., 2005). Additionally, other studies have explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, emphasizing the pharmacological importance of the tetrahydropyridine (THP) derivatives in cancer treatment (Redda & Gangapuram, 2007).
Antitubercular Activity
The synthesis of novel pyrrole derivatives, including those with a 1,3,4-oxadiazole core, has been explored for their antitubercular activity. Preliminary results indicate moderate to good efficacy against Mycobacterium tuberculosis, offering a foundation for the development of new antitubercular agents (Joshi et al., 2015).
Optical and Electronic Applications
Derivatives of 1,2,4-oxadiazole have been studied for their optical, electronic, and charge transport properties, particularly for applications in luminescent materials and organic light-emitting diodes (OLEDs). The analysis of frontier molecular orbitals (FMOs) suggests these derivatives are promising candidates for OLEDs, showing potential for use as luminescent materials and charge transport materials (Sun & Jin, 2017).
Biological Process Inhibition
Research has also focused on the design and synthesis of novel compounds with 1,3,4-oxadiazole rings that serve as inhibitors for specific biological processes. For instance, novel nitrocatechol-substituted heterocycles have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), with some derivatives demonstrating long-duration COMT inhibition. This research has implications for the development of therapies for Parkinson's disease (Kiss et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-4-2-3-9-19-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWUIYIEFOEYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

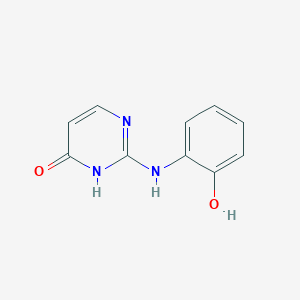
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)
![tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2393790.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)
![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)
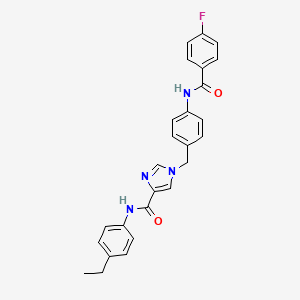
![2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid](/img/structure/B2393795.png)

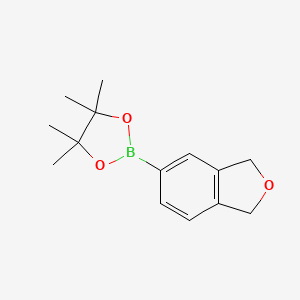
![N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2393801.png)
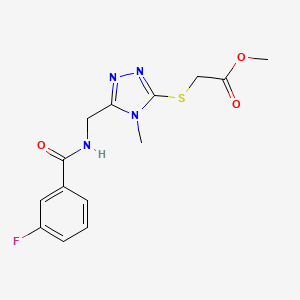
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2393806.png)
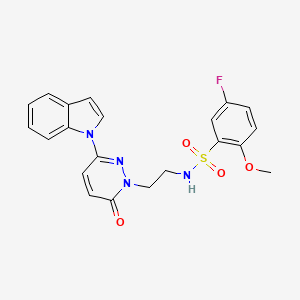
![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2393808.png)